(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and a phenoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction, where an aldehyde reacts with malononitrile in the presence of a base.
Coupling with the Phenoxyphenyl Group: The final step involves the coupling of the thiazole derivative with a phenoxyphenyl amine through a nucleophilic substitution reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile: Similar structure but with a methoxy group instead of a phenoxy group.
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile: Similar structure but with a chloro group instead of a phenoxy group.
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile: Similar structure but with a nitro group instead of a phenoxy group.
Uniqueness
The uniqueness of (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both methoxy and phenoxy groups can influence its electronic properties and interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c1-29-23-9-5-6-18(14-23)24-17-31-25(28-24)19(15-26)16-27-20-10-12-22(13-11-20)30-21-7-3-2-4-8-21/h2-14,16-17,27H,1H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHIGKUPBQPEEF-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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